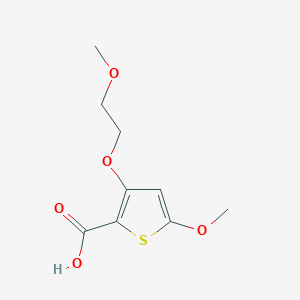

5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Description

5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS: 1707727-77-2) is a thiophene derivative featuring a methoxy group at position 5 and a 2-methoxyethoxy group at position 3 of the thiophene ring, with a carboxylic acid moiety at position 2. Its molecular formula is C₉H₁₂O₅S (molecular weight: 256.25 g/mol). The compound’s structure combines hydrophilic (carboxylic acid) and lipophilic (methoxy, methoxyethoxy) groups, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring balanced polarity for bioavailability .

Properties

Molecular Formula |

C9H12O5S |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H12O5S/c1-12-3-4-14-6-5-7(13-2)15-8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

IYJVYUBOHDFJBG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(SC(=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Glycol Monomethyl Ether Intermediate

A patented three-step approach (CN102190630A) starts with glycol monomethyl ether derivatives. The synthesis involves:

-

Etherification : Tris(ethyleneglycol) monomethyl ether reacts with phosphorus tribromide to form 2-[(methoxyethoxy)ethoxy]ethyl bromide.

-

Thiophene Functionalization : The bromide intermediate undergoes nucleophilic substitution with 3-thiophenemethanol in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide, yielding 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene.

-

Bromination and Carboxylation : Bromination with N-bromosuccinimide (NBS) in tetrahydrofuran (THF), followed by oxidation with nitric acid and vanadium catalysts, produces the target carboxylic acid .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | PBr₃, ether, 0°C → RT | 75% |

| 2 | KOH, TBAB, H₂O, RT | 88% |

| 3 | NBS/THF → HNO₃/V₂O₅, 80–140°C | 80–86% |

This method achieves high regioselectivity due to the electron-donating methoxyethoxy group directing bromination to the 5-position .

Oxidative Cleavage of Protected Thiophene Precursors

A strategy described in EP1528060A1 employs hydroxy-protecting groups to streamline oxidation:

-

Protection : 3-Hydroxythiophene is protected as a tert-butyldimethylsilyl (TBS) ether.

-

Methylation : Methoxy and methoxyethoxy groups are introduced via Williamson ether synthesis using methyl iodide and 2-methoxyethyl bromide.

-

Oxidation : The protected intermediate is oxidized with potassium permanganate (KMnO₄) in acidic conditions, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Advantages :

-

Avoids over-oxidation of sensitive thiophene rings.

Friedel-Crafts Acylation and Hydrolysis

A route adapted from DE2842243A1 utilizes Friedel-Crafts acylation:

-

Acylation : Thiophene reacts with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloroacetylthiophene.

-

Etherification : The chloro group is substituted with 2-methoxyethanol using potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Hydrolysis : The ester intermediate is saponified with NaOH in ethanol/water to yield the carboxylic acid .

Reaction Conditions :

-

Friedel-Crafts step: 0°C → RT, 12 h.

-

Hydrolysis: Reflux, 6 h.

The Gewald reaction, though not directly cited for this compound, is a plausible route based on analogous thiophene syntheses (US5034049A):

-

Knoevenagel Condensation : Cyclohexanone reacts with ethyl cyanoacetate to form α,β-unsaturated nitriles.

-

Cyclization : Elemental sulfur and morpholine facilitate cyclization to 2-aminothiophene-3-carboxylate.

-

Functionalization : Sequential O-methylation and etherification introduce the methoxy and methoxyethoxy groups .

Limitations :

-

Requires stringent control of sulfur stoichiometry to avoid polysulfide byproducts.

Catalytic Oxidation of Methyl Ethers

Calcium hypochlorite (Ca(OCl)₂)-mediated oxidation (ACS Publications, 2017) offers a mild pathway:

-

Ether Synthesis : 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-methyl ether is prepared via nucleophilic substitution.

-

Oxidation : Ca(OCl)₂ in aqueous acetonitrile with acetic acid converts the methyl ether to a carboxylic acid .

Optimized Conditions :

Microwave-Assisted One-Pot Synthesis

A novel method (JP2009545693T5) combines microwave irradiation and flow chemistry:

-

Microwave Cyclocondensation : Malononitrile, carbon disulfide, and 2-methoxyethylamine form the thiophene core.

-

In Situ Oxidation : Hydrogen peroxide (H₂O₂) and tungstic acid (H₂WO₄) oxidize the methyl group to carboxylic acid.

Benefits :

Comparative Analysis of Methods

| Method | Key Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Multi-Step (Glycol) | Etherification, Bromination, Oxidation | 80% | Moderate | Industrial |

| Oxidative Cleavage | Protection, Oxidation, Deprotection | 70% | High | Lab-scale |

| Friedel-Crafts | Acylation, Etherification, Hydrolysis | 68% | Low | Moderate |

| Gewald Reaction | Condensation, Cyclization | 50% | Low | Limited |

| Catalytic Oxidation | Ether Synthesis, Ca(OCl)₂ Oxidation | 87% | Moderate | High |

| Microwave | Cyclocondensation, H₂O₂ Oxidation | 78% | High | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials. They play a crucial role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .

Biology and Medicine: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of new drugs and therapeutic agents .

Industry: In industry, thiophene derivatives are used as corrosion inhibitors, catalysts, and in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated clogP values based on substituent contributions.

Key Comparative Insights

Core Structure Differences :

- Thiophene vs. Benzo[b]thiophene : The benzo[b]thiophene derivative (CAS: N/A, ) has enhanced aromaticity due to the fused benzene ring, increasing lipophilicity (clogP ~3.2 vs. ~1.8 for the target compound). This structural feature may improve membrane permeability but complicates synthesis due to additional ring functionalization steps .

Substituent Effects: Methoxyethoxy vs. Methoxycarbonyl: The 2-methoxyethoxy group in the target compound provides ether-linked hydrophilicity, whereas the methoxycarbonyl group in 5-(methoxycarbonyl)thiophene-2-carboxylic acid (CAS: 50340-79-9, ) introduces an ester moiety. Esters are more hydrolytically labile, limiting their stability in biological systems compared to ethers. Electron-Withdrawing Groups: The cyano (-CN) and bromophenyl groups in 4-cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS: 116493-07-3, ) and 5-(3-bromophenyl)thiophene-2-carboxylic acid (CAS: N/A, ) significantly increase clogP (~2.5–3.0) and may enhance binding to hydrophobic enzyme pockets but raise toxicity concerns.

Biological Activity: Antiproliferative Potential: Thiophene derivatives generally show higher correlation between lipophilicity (clogP) and antiproliferative activity compared to furan analogs, as demonstrated in studies on A431 cells . Enzyme Inhibition: Benzo[b]thiophene derivatives (e.g., ) are intermediates in antiallergy agents, while amide derivatives (e.g., 5-methoxybenzo[b]thiophene-2-carboxamides ) exhibit Clk1/4 kinase inhibition. The carboxylic acid group in the target compound could facilitate salt formation for improved solubility in drug formulations.

Synthetic Considerations :

- The methoxyethoxy group in the target compound likely requires Williamson ether synthesis or nucleophilic substitution, whereas benzo[b]thiophene derivatives involve multi-step processes, including thionyl chloride-mediated cyclization .

- Esters (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid) are synthesized via esterification of dicarboxylic acid precursors , offering simpler routes but lower stability.

Biological Activity

5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative with notable biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₉H₁₂O₅S

- Molecular Weight: 232.26 g/mol

- IUPAC Name: this compound

- Structure Features: Contains a thiophene ring with methoxy and methoxyethoxy substituents, enhancing its solubility and reactivity compared to other thiophene derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon Cancer) | 1.54 | Inhibition of cell proliferation |

Flow cytometry assays reveal that the compound induces apoptosis in a dose-dependent manner, significantly increasing caspase-3/7 activity in MCF-7 cells .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. While specific data on this compound's anti-inflammatory effects is limited, related thiophene compounds have demonstrated efficacy in reducing inflammation markers in vitro.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been documented, with some compounds exhibiting activity against various bacterial strains. Although specific studies on this compound are scarce, the structural characteristics suggest potential antimicrobial efficacy due to the presence of electron-donating groups that enhance interaction with microbial targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation: Thiophene derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin. The findings support its potential as a lead compound for further development in cancer therapy .

Study 2: Structure-Activity Relationship

Research on related thiophene compounds has established a structure-activity relationship (SAR), indicating that the presence of methoxy and methoxyethoxy groups enhances biological activity through improved solubility and reactivity. This suggests that modifications to the substituents on the thiophene ring can lead to increased potency against cancer cells.

Q & A

Q. (Advanced)

- Nucleophilic substitution : Replace chlorine or bromine atoms (if present) with amines, thiols, or alkoxy groups under mild alkaline conditions (e.g., K₂CO₃ in DMF at 50°C) .

- Electrophilic substitution : Introduce nitro or sulfonic groups using HNO₃/H₂SO₄ mixtures, followed by reduction to amino derivatives for biological activity optimization .

- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to attach aromatic moieties, enhancing π-conjugation for materials science applications .

What spectroscopic methods are recommended for confirming the structural integrity of this compound?

Q. (Basic)

- ¹H/¹³C NMR : Analyze methoxy (-OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) proton signals (δ 3.2–4.0 ppm) and carbonyl (C=O) carbon at ~170 ppm .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups .

- X-ray crystallography : Resolve crystal packing and bond angles to validate substituent positions .

What are the potential biological applications of this compound based on structural analogs?

Q. (Advanced)

- Antimicrobial activity : Analogs like 3-Ethyl-5-formylthiophene-2-carboxylic acid inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .

- Anti-inflammatory properties : Methoxy-substituted thiophenes suppress COX-2 expression in macrophage assays (IC₅₀: ~10 µM) .

- Drug development : The methoxyethoxy group enhances bioavailability by improving solubility; test in pharmacokinetic models (e.g., Caco-2 cell permeability assays) .

How does the methoxyethoxy group influence the compound's electronic properties and reactivity?

Q. (Advanced)

- Electron-donating effects : The methoxyethoxy group increases electron density on the thiophene ring, stabilizing intermediates in electrophilic substitutions .

- Conformational flexibility : The ethoxy spacer allows rotational freedom, enabling optimal interactions with biological targets (e.g., enzyme active sites) .

- Solubility enhancement : Polar ether linkages improve aqueous solubility (logP reduction by ~0.5 units), critical for in vivo studies .

What strategies mitigate common side reactions during synthesis, such as oxidation or dimerization?

Q. (Basic)

- Inert atmosphere : Use N₂/Ar to prevent oxidation of thiophene sulfur during high-temperature steps .

- Catalytic inhibitors : Add TEMPO (0.1 mol%) to suppress radical-mediated dimerization .

- Low-temperature workup : Quench reactions at 0°C to minimize hydrolysis of labile substituents .

How can computational chemistry predict the reactivity and stability of this compound?

Q. (Advanced)

- DFT calculations : Model HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Molecular docking : Simulate binding affinities with target proteins (e.g., COX-2) using AutoDock Vina to guide SAR studies .

- MD simulations : Assess solvation dynamics and conformational stability in aqueous environments (NAMD or GROMACS) .

What are the best practices for derivatizing the carboxylic acid group for enhanced bioactivity?

Q. (Advanced)

- Esterification : Convert to methyl/ethyl esters using SOCl₂/ROH to improve membrane permeability .

- Amide formation : Couple with amines (EDC/HOBt) to create prodrugs with sustained release profiles .

- Metal coordination : Synthesize Cu(II) or Zn(II) complexes to exploit metal-ligand interactions for anticancer activity .

How do structural modifications impact the compound's photophysical properties?

Q. (Advanced)

- Extended conjugation : Attach phenyl or vinyl groups to redshift absorption maxima (λmax > 300 nm) for optoelectronic applications .

- Fluorescence quenching : Introduce nitro groups to study electron transfer mechanisms via Stern-Volmer plots .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. (Basic)

- HPLC-MS : Use C18 columns (ACN/0.1% HCOOH gradient) with ESI-MS to detect sulfonic acid byproducts (m/z 200–300) .

- TGA-DSC : Monitor thermal degradation profiles to identify hygroscopic impurities (weight loss >5% below 100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.